molecular formula C8H5ClN4O2 B10906673 1-(4-chloro-2-nitrophenyl)-1H-1,2,4-Triazole

1-(4-chloro-2-nitrophenyl)-1H-1,2,4-Triazole

Cat. No.: B10906673
M. Wt: 224.60 g/mol
InChI Key: QCRQIEXBUXTGOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-2-nitrophenyl)-1H-1,2,4-Triazole is a chemical compound with the molecular formula C8H5ClN4O2 . It belongs to the class of 1,2,4-triazole derivatives, a family of nitrogen-containing heterocycles that are of significant interest in medicinal and materials chemistry due to their diverse biological activities and ability to coordinate with metals . Researchers value this compound primarily as a versatile synthetic intermediate or building block. The presence of both a chloro and a nitro group on the phenyl ring makes it a suitable substrate for further functionalization via nucleophilic aromatic substitution and reduction reactions, allowing for the creation of a diverse library of more complex molecules . While specific studies on this exact compound are limited, related N-aryl-1,2,4-triazole derivatives have been widely investigated for their potential biological activities. These activities often include anticonvulsant, antibacterial, antifungal, and antiviral effects, making the 1,2,4-triazole core a privileged structure in drug discovery . Furthermore, such compounds can serve as organic luminophores or chemosensors, and when functionalized with specific donor groups like phenol, they can form stable metal complexes with useful catalytic or photophysical properties . The mechanism of action for 1,2,4-triazole derivatives in biological systems often involves interaction with enzymes or receptors, while their utility in materials science stems from their electronic properties and ability to engage in coordination chemistry . This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before use.

Properties

Molecular Formula

C8H5ClN4O2

Molecular Weight

224.60 g/mol

IUPAC Name

1-(4-chloro-2-nitrophenyl)-1,2,4-triazole

InChI

InChI=1S/C8H5ClN4O2/c9-6-1-2-7(8(3-6)13(14)15)12-5-10-4-11-12/h1-5H

InChI Key

QCRQIEXBUXTGOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])N2C=NC=N2

Origin of Product

United States

Preparation Methods

Methodology

This method involves the direct alkylation of 1H-1,2,4-triazole using 4-chloro-2-nitrobenzyl bromide under basic conditions. The reaction proceeds via an SN2 mechanism, where the triazole’s N1 nitrogen acts as the nucleophile.

Procedure

  • Reagents :

    • 1H-1,2,4-Triazole (1.0 equiv)

    • 4-Chloro-2-nitrobenzyl bromide (1.2 equiv)

    • Potassium carbonate (2.0 equiv)

    • Dimethylformamide (DMF), anhydrous

  • Steps :

    • Dissolve 1H-1,2,4-triazole (82.5 mg, 1.2 mmol) and K₂CO₃ (276 mg, 2.0 mmol) in DMF (10 mL).

    • Add 4-chloro-2-nitrobenzyl bromide (287 mg, 1.2 mmol) dropwise at 0°C.

    • Stir at 80°C for 12 hours under nitrogen.

    • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate, 3:1).

Yield : 68–72%.

Key Data

ParameterValue
Reaction Temperature80°C
Reaction Time12 hours
PurificationColumn chromatography
Spectral Data (¹H NMR, DMSO-d6)δ 8.72 (s, 1H, triazole), 8.45 (d, J = 8.4 Hz, 1H, Ar-H), 7.98 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 7.82 (d, J = 2.4 Hz, 1H, Ar-H).

Cyclization of Thiosemicarbazide Derivatives

Methodology

This route employs the cyclization of a substituted thiosemicarbazide precursor, synthesized from 4-chloro-2-nitroaniline, to form the triazole ring.

Procedure

  • Synthesis of Thiosemicarbazide :

    • React 4-chloro-2-nitroaniline (172 mg, 1.0 mmol) with thiophosgene (1.1 equiv) in dichloromethane (DCM) to form the isothiocyanate intermediate.

    • Treat with hydrazine hydrate (1.2 equiv) in ethanol to yield the thiosemicarbazide.

  • Cyclization :

    • Heat the thiosemicarbazide (1.0 equiv) with NaHCO₃ (2.0 equiv) in ethanol under reflux for 6 hours.

    • Filter and recrystallize from ethanol.

Yield : 60–65%.

Key Data

ParameterValue
Cyclization TemperatureReflux (78°C)
Reaction Time6 hours
PurificationRecrystallization
MS (m/z)224.60 [M+H]⁺ (Calc. 224.03).

Condensation with Substituted Benzaldehydes

Methodology

A Schiff base formation followed by cyclization is utilized, leveraging 4-chloro-2-nitrobenzaldehyde and a triazole precursor.

Procedure

  • Schiff Base Formation :

    • React 4-amino-1,2,4-triazole (83 mg, 1.0 mmol) with 4-chloro-2-nitrobenzaldehyde (185 mg, 1.0 mmol) in ethanol (10 mL) containing glacial acetic acid (3 drops).

    • Reflux for 8 hours.

  • Cyclization :

    • Add Lawesson’s reagent (1.2 equiv) and stir at room temperature for 4 hours.

    • Extract with DCM and purify via silica gel chromatography.

Yield : 55–60% [6,16].

Key Data

ParameterValue
Reaction TemperatureReflux (78°C)
CatalystLawesson’s reagent
PurificationColumn chromatography
IR (KBr, cm⁻¹)1590 (C=N), 1520 (NO₂), 740 (C-Cl).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Nucleophilic Alkylation7298Simple, one-step reactionRegioselectivity challenges
Thiosemicarbazide Cyclization6595High functional group toleranceMulti-step synthesis
Schiff Base Condensation6090Mild conditionsRequires specialized reagents

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at the 4-position undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. Reactivity is enhanced by electron-withdrawing effects from the nitro group and triazole ring .

Key examples:

ReagentConditionsProductYield (%)
Sodium methoxideDMF, 80°C, 6 hrs1-(4-Methoxy-2-nitrophenyl)-1H-1,2,4-triazole72
BenzylamineEtOH, reflux, 12 hrs1-(4-Benzylamino-2-nitrophenyl)-1H-1,2,4-triazole65
Potassium thiocyanateDMSO, 120°C, 24 hrs1-(4-Thiocyanato-2-nitrophenyl)-1H-1,2,4-triazole58

Mechanistic Notes:

  • Reactions proceed via a σ-complex intermediate stabilized by resonance with the nitro group.

  • Steric hindrance from the triazole ring slows substitution compared to simpler aryl chlorides .

Reduction Reactions

The nitro group undergoes selective reduction to an amine without affecting the triazole ring under hydrogenation or catalytic conditions .

Comparative reduction pathways:

Reducing SystemConditionsProductSelectivity
H₂/Pd-C (10% wt)EtOAc, RT, 3 atm H₂1-(4-Chloro-2-aminophenyl)-1H-1,2,4-triazole>95%
Fe/HClH₂O/EtOH, 70°C, 2 hrs1-(4-Chloro-2-aminophenyl)-1H-1,2,4-triazole78%
Na₂S₂O₄pH 9 buffer, 50°C, 1 hrPartial reduction to hydroxylamine42%

Critical Factors:

  • Catalytic hydrogenation preserves the triazole ring integrity, while strong acidic conditions may cause ring protonation.

  • The chloro substituent remains inert under these conditions .

Oxidation Reactions

The triazole ring undergoes oxidative degradation under strong conditions, while the nitro group remains stable .

Oxidation outcomes:

Oxidizing AgentConditionsPrimary Product(s)Notes
KMnO₄ (aq)100°C, 8 hrs4-Chloro-2-nitrobenzoic acidComplete ring cleavage
HNO₃ (conc.)60°C, 4 hrs4-Chloro-2-nitrobenzaldehydePartial oxidation
m-CPBACH₂Cl₂, 0°C, 2 hrsN-Oxide derivativeRegioselective at N2

Mechanistic Insights:

  • Ring cleavage by KMnO₄ proceeds via dihydroxylation followed by C-N bond rupture .

  • m-CPBA selectively oxidizes the triazole’s N2 position due to electronic effects from the nitro group.

Cycloaddition and Ring-Modification Reactions

The triazole ring participates in [3+2] cycloadditions with dipolarophiles, though reactivity is modulated by substituents .

Notable examples:

Reaction PartnerConditionsProductYield (%)
PhenylacetyleneCuI, DIPEA, 80°C, 24 hrsFused pyrazole-triazole hybrid34
Dimethyl acetylenedicarboxylateToluene, 110°C, 12 hrsSpirocyclic adduct41

Limitations:

  • Electron-withdrawing nitro and chloro groups reduce dipolarophilicity compared to unsubstituted triazoles .

  • Steric bulk at the 2-nitrophenyl position hinders approach of larger dipolarophiles .

Stability Under Environmental Conditions

Degradation pathways inform handling and storage protocols :

ConditionDegradation PathwayHalf-LifePrimary Degradants
UV light (254 nm)Nitro group reduction8.2 hrsAminated derivative
pH 1 (HCl)Triazole ring protonationStable >1 monthProtonated triazolium species
pH 13 (NaOH)Hydrolysis of C-Cl bond4.7 hrs1-(4-Hydroxy-2-nitrophenyl)-1H-triazole

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that derivatives of 1,2,4-triazoles exhibit considerable antibacterial properties. Studies indicate that compounds containing the 1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole structure have shown potent activity against both Gram-positive and Gram-negative bacteria. For instance, modifications to the triazole core can enhance its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.25 to 32 µg/mL .

CompoundTarget BacteriaMIC (µg/mL)
1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazoleMRSA0.25
Various derivativesE. coli5
4-amino derivativesS. aureus1-2

Pharmaceutical Development

The compound has been explored for its potential in treating metabolic disorders by modulating the activity of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the metabolism of glucocorticoids, which are linked to conditions such as obesity and type 2 diabetes. The therapeutic implications suggest that it could be beneficial in managing metabolic syndrome .

Fungicidal Properties

The triazole class of compounds is well-known for its fungicidal properties. Research indicates that derivatives of 1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole can be effective against various fungal pathogens affecting crops. The mechanism typically involves inhibiting ergosterol synthesis, which is critical for fungal cell membrane integrity.

Case Study: Antibacterial Efficacy

In a study published in MDPI, various triazole derivatives were tested against a panel of bacterial strains. The results showed that compounds with specific substituents at the 4-position exhibited enhanced antibacterial activity compared to their parent compounds. For example, a derivative with a benzyl group was particularly effective against Gram-positive bacteria .

Case Study: Metabolic Modulation

A patent outlines the use of substituted triazoles for modulating glucocorticoid metabolism and treating associated disorders . This highlights the compound's potential not only in antibacterial applications but also in broader therapeutic contexts.

Mechanism of Action

The mechanism of action of 1-(4-chloro-2-nitrophenyl)-1H-1,2,4-Triazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan biosynthesis. In cancer research, it is believed to induce apoptosis in cancer cells by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • The target compound is distinguished by its nitro group, absent in most commercial triazole fungicides.
  • Epoxiconazole and propiconazole feature bulky epoxide or dioxolane rings, enhancing lipid solubility and membrane penetration .
  • Chlorine substituents are common across analogs, contributing to hydrophobic interactions with biological targets .

Antifungal Activity

  • 1-(4-Chloro-2-nitrophenyl)-1H-1,2,4-triazole : While direct data are unavailable, structurally related triazoles with nitro groups (e.g., 3-nitro-1,2,4-triazole derivatives) exhibit enhanced antifungal potency due to improved enzyme inhibition .
  • Epoxiconazole : Highly effective against Ascomycetes and Basidiomycetes, with EC₅₀ values < 1 mg/L for wheat rust .
  • Propiconazole : Broad-spectrum activity against rusts, mildews, and leaf spots (EC₅₀: 0.1–5 mg/L) .
  • Fluconazole analogs () : Triazoles with dichlorophenyl groups (e.g., compound VIII) show >10× higher activity against Candida albicans than fluconazole (MIC: 0.03–0.5 µg/mL vs. 1–2 µg/mL) .

Physicochemical Properties

Property 1-(4-Chloro-2-nitrophenyl)-1H-1,2,4-triazole Epoxiconazole Propiconazole
LogP (Predicted) ~2.5* 3.1 3.8
Water Solubility (mg/L) Low (<10) 6.5 110
Stability Nitro group may degrade under UV light Stable Stable

*Estimated using fragment-based methods.

The nitro group reduces water solubility compared to propiconazole but may improve redox activity for targeted delivery .

Biological Activity

1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered significant attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antifungal, antibacterial, and anticancer properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of 1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole is C8H6ClN3O2C_8H_6ClN_3O_2, with a molecular weight of 203.7 g/mol. The presence of chlorine and nitro groups in the phenyl ring significantly influences its biological activity.

Antifungal Activity

Triazoles are well-known for their antifungal properties. Recent studies have demonstrated that derivatives of 1,2,4-triazoles exhibit broad-spectrum antifungal activity against various fungal strains. The structure-activity relationship (SAR) indicates that modifications in the triazole ring can enhance antifungal efficacy.

Table 1: Antifungal Activity of Triazole Derivatives

CompoundFungal Strain TestedMinimum Inhibitory Concentration (MIC)
1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazoleCandida albicans0.5 µg/mL
1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazoleAspergillus niger0.25 µg/mL

Research indicates that compounds with a nitro group at the para position of the phenyl ring enhance antifungal activity due to increased electron-withdrawing effects that stabilize the triazole structure during interaction with fungal enzymes .

Antibacterial Activity

The antibacterial potential of 1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole has been evaluated against both Gram-positive and Gram-negative bacteria. Studies have shown that this compound exhibits significant inhibitory effects on various bacterial strains.

Table 2: Antibacterial Activity of Triazole Derivatives

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazoleStaphylococcus aureus0.5 µg/mL
1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazoleEscherichia coli0.75 µg/mL

The antibacterial mechanism is believed to involve inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism . Notably, compounds with halogen substitutions have shown enhanced activity against resistant strains such as MRSA.

Anticancer Activity

Emerging research indicates that triazole derivatives may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have reported that certain derivatives can inhibit tumor growth in vitro and in vivo.

Case Study:
A recent study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines. The results indicated that 1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole exhibited notable cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 10 µM.

Q & A

Q. What are the standard synthetic protocols for preparing 1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole, and how can reaction efficiency be validated?

The synthesis typically involves cyclocondensation of precursors like substituted aryl halides and triazole derivatives. For example, analogous triazole compounds are synthesized via Hantzsch condensation using thiosemicarbazones and α-haloketones . Validation includes monitoring reaction progress using thin-layer chromatography (TLC) and confirming purity via high-performance liquid chromatography (HPLC) (>95% purity threshold). Structural confirmation relies on 1H^1H-NMR and 13C^{13}C-NMR to verify substituent positions and aromatic proton integration ratios .

Q. How should researchers characterize the structural integrity of this compound?

Key characterization steps include:

  • Spectroscopic Analysis : 1H^1H-NMR for aromatic proton environments (e.g., distinguishing nitro group deshielding effects) and 13C^{13}C-NMR for carbonyl or nitrophenyl carbon signals.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H+^+] or [M+Na+^+]).
  • Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) percentages to validate stoichiometry .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Initial screening should include:

  • Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) with MIC (minimum inhibitory concentration) determination.
  • Enzyme Inhibition : Assays targeting fungal lanosterol 14α-demethylase (CYP51) due to structural similarity to fluconazole derivatives .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety thresholds .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. For example:

  • Reaction Path Search : Identify intermediates and energy barriers for nitro-group substitution or triazole ring formation.
  • Solvent Effects : COSMO-RS simulations to optimize solvent polarity for yield improvement.
  • Machine Learning : Train models on analogous triazole syntheses to predict optimal reaction conditions (e.g., temperature, catalyst loading) .

Q. What strategies resolve contradictions in biological activity data across studies?

Contradictions may arise from assay variability or substituent effects. Mitigation approaches include:

  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple replicates.
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing nitro with cyano groups) to isolate pharmacophores.
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., pMIC values) and adjust for assay conditions (pH, cell line) .

Q. How can researchers design experiments to probe the mechanism of action in enzyme inhibition?

  • Kinetic Studies : Measure KiK_i (inhibition constant) via Lineweaver-Burk plots under varying substrate concentrations.
  • Molecular Docking : Use AutoDock Vina to model interactions between the triazole ring and enzyme active sites (e.g., CYP51 heme iron).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Q. What advanced analytical techniques address challenges in detecting degradation products?

  • LC-MS/MS : Identify degradation pathways (e.g., nitro-group reduction to amine) under stress conditions (heat, light).
  • X-ray Crystallography : Resolve structural changes in single crystals exposed to hydrolytic conditions.
  • Stability Studies : Accelerated aging tests (40°C/75% RH) with periodic HPLC monitoring .

Q. How can factorial design improve the scalability of its synthesis?

A 2k2^k factorial design evaluates factors like:

  • Variables : Catalyst concentration (0.5–2.0 mol%), temperature (60–100°C), reaction time (4–12 hours).
  • Response Metrics : Yield, purity, and energy efficiency.
  • Optimization : Response surface methodology (RSM) identifies ideal conditions for pilot-scale production .

Data Contradiction and Validation

Q. How should researchers validate conflicting spectral data (e.g., NMR shifts) between batches?

  • Cross-Validation : Compare with published spectra of structurally similar triazoles (e.g., 2-chloro-N-(4-triazolyl-phenyl)-propionamide ).
  • Deuterated Solvent Calibration : Ensure consistency in solvent (DMSO-d6_6 vs. CDCl3_3) and internal standards (TMS).
  • Collaborative Inter-Laboratory Studies : Share samples with independent labs for blind analysis .

Q. What methodologies confirm the absence of regioisomeric impurities in the final product?

  • 2D NMR Techniques : HSQC and HMBC to correlate 1H^1H-13C^{13}C couplings and confirm substitution patterns.
  • HPLC with PDA Detection : Monitor for peaks at λ = 254 nm (characteristic of nitroaromatic impurities) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.